REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([OH:25])=[C:5]([C:14]([N:16]([CH2:23][CH3:24])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:15])[C:6](=[O:13])[N:7]2[CH3:12].[OH-].[Na+:27]>C(O)C>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([O-:25])=[C:5]([C:14](=[O:15])[N:16]([CH2:23][CH3:24])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:6](=[O:13])[N:7]2[CH3:12].[Na+:27] |f:1.2,4.5|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=C(C(N(C2=CC=C1)C)=O)C(=O)N(C1=CC=CC=C1)CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture then was stirred for about 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=C(C(N(C2=CC=C1)C)=O)C(N(C1=CC=CC=C1)CC)=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |